

# A Comparative Guide to Clinical Trial Data of FAP Inhibitors in Oncology

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Fibroblast Activation Protein (FAP), a cell surface serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment, has emerged as a promising target for cancer therapy and diagnostics. A variety of FAP inhibitors, ranging from small molecules and antibodies to radiolabeled agents for theranostics, are currently under investigation in clinical trials. This guide provides a comparative overview of the clinical trial data for several FAP inhibitors in cancer patients, presenting key efficacy and safety findings in a structured format, detailing experimental protocols, and visualizing relevant biological and experimental workflows.

### **Comparative Efficacy and Safety of FAP Inhibitors**

The following table summarizes the quantitative data from various clinical trials of FAP inhibitors. It is important to note that these trials were not head-to-head comparisons, and thus, direct cross-trial conclusions should be drawn with caution.



FAP Inhibitor	Trial Phase	Cancer Type(s)	N	Efficacy Results	Key Safety/Toler ability Findings
Talabostat (Val-boroPro)	Phase II	Metastatic Colorectal Cancer	28	No objective responses; 21% of patients had stable disease for a median of 25 weeks.[1]	One patient experienced renal failure related to the drug.[1]
Phase II	Stage IV Melanoma	43 (evaluable)	Partial responses in 13.9% of patients; 46.5% had stable disease for four or more cycles.[2]	High-dose cisplatin- associated nausea and vomiting were significant.[2]	
Phase II	Chronic Lymphocytic Leukemia (CLL) (in combination with rituximab)	42 (evaluable)	Partial responses in 19% of patients.[2]	Not detailed in the provided search results.	
Sibrotuzumab	Phase II	Metastatic Colorectal Cancer	17 (evaluable)	No complete or partial remissions; 2 patients had stable disease.[3]	Well tolerated and safe; adverse reactions included rigors/chills, nausea,



					flushing, and one case of bronchospas m.[3]
Phase I	Advanced FAP-positive cancers (colorectal, non-small cell lung)	24 (evaluable)	No objective tumor responses.[4]	Repeat infusions were safe; treatment- related adverse events in 6 patients.[4][5] [6]	
[ <sup>177</sup> Lu]Lu- LNC1004	Phase II	Advanced Metastatic Cancers (11 types)	28	Disease control in 46% of patients (4 partial responses, 9 stable disease).[7]	Grade 3/4 hematotoxicit y in 21% of patients (thrombocyto penia, leukopenia, neutropenia). No grade 3/4 hepatotoxicity or nephrotoxicity .[7][8]
First-in- human, Dose- escalation	Metastatic Radioiodine- Refractory Thyroid Cancer	12	Objective response rate of 25% and disease control rate of 83%.[9][10]	Well tolerated; 1 patient had grade 4 thrombocytop enia, and 2 had grade 3/4 hematotoxicit y at the	



				highest dose. [9][10]	
[ <sup>177</sup> Lu]Lu- FAP-2286	Phase I/II (LuMIERE)	Advanced or Metastatic Solid Tumors	11	1 confirmed partial response and 1 stable disease.[11]	Manageable safety profile; one instance of grade 4 lymphopenia was a doselimiting toxicity.[11]
Prospective Study	Advanced Lung Cancer	9	Overall response rate of 77.78%; median OS of 10 months and PFS of 6 months.[12]	No grade III/IV toxicity events were observed.[12]	

#### **Experimental Protocols**

Detailed methodologies for the key clinical trials cited are crucial for the interpretation of their outcomes.

### Talabostat in Metastatic Colorectal Cancer (Phase II)[1]

- Objective: To evaluate the clinical impact of FAP inhibition with single-agent Talabostat in patients with previously treated metastatic colorectal cancer.
- Patient Population: Patients with metastatic colorectal cancer who had previously received systemic chemotherapies, with measurable disease, ECOG performance status of 0 to 2, and adequate organ function.
- Intervention: Talabostat (Val-boroPro) 200 μg administered orally twice daily, continuously.
- Primary Endpoint: Objective response rate.



- Secondary Endpoints: Duration of stable disease, progression-free survival, and overall survival.
- Correlative Studies: Evaluation of the pharmacodynamic effects of Talabostat on FAP enzymatic function in peripheral blood.

## Sibrotuzumab in Metastatic Colorectal Cancer (Early Phase II)[3]

- Objective: To investigate the anti-tumor activity, safety, and pharmacokinetics of unconjugated sibrotuzumab.
- Patient Population: Patients with metastatic colorectal cancer with one or more measurable lesions.
- Intervention: Weekly intravenous infusions of sibrotuzumab at a dose of 100 mg for 12 weeks.
- Primary Endpoint: Tumor response (complete or partial remission).
- Secondary Endpoints: Safety, pharmacokinetics.

## [177Lu]Lu-LNC1004 in Advanced Metastatic Cancers (Phase II)[7][8]

- Objective: To evaluate the efficacy and safety of [177Lu]Lu-LNC1004 radioligand therapy in patients with end-stage metastatic tumors with high FAP expression.
- Patient Population: 28 patients with progressive metastatic malignancies (11 types) with high FAP expression (maximum standardized uptake value ≥10 in >50% of tumors) who had exhausted all approved therapies.
- Intervention: Patients were scheduled to receive four cycles of [177Lu]Lu-LNC1004 at 3.33
   GBq/cycle every 6 weeks.
- Primary Endpoint: Post-radioligand therapy radiologic response.



 Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), dosimetry, and safety.

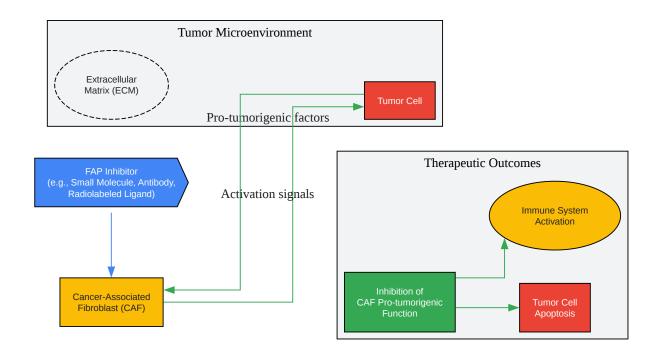
## [177Lu]Lu-FAP-2286 in Advanced Lung Cancer (Prospective Study)[12]

- Objective: To evaluate the efficacy and safety of peptide-targeted radionuclide therapy (PTRT) with [177Lu]Lu-FAP-2286 in advanced lung cancer.
- Patient Population: 9 patients diagnosed with advanced lung cancer who met the inclusion criteria.
- Intervention: PTRT with [177Lu]Lu-FAP-2286.
- Efficacy Assessment: Short-term efficacy was assessed using RECIST 1.1 and PERCIST 1.0 criteria. Long-term efficacy was evaluated through overall survival, progression-free survival (PFS), and overall response rate.
- Safety Assessment: Toxicity was assessed using CTCAE v5.0.

### **Visualizing FAP-Targeted Cancer Therapy**

Diagrams illustrating the mechanism of action and experimental workflows provide a clearer understanding of the concepts.

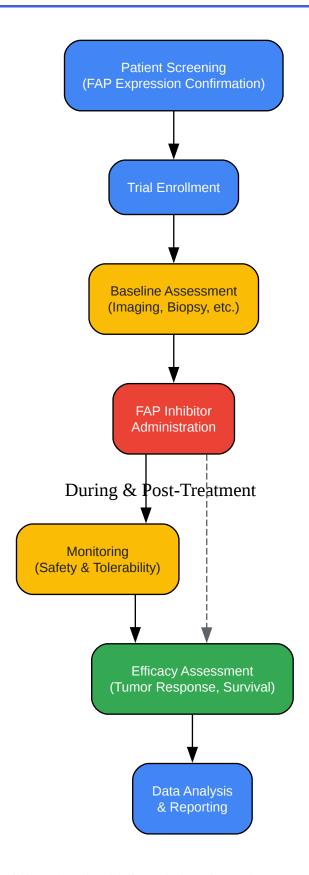




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Caption: Mechanism of FAP-targeted cancer therapy.





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Caption: General workflow of a clinical trial for a FAP inhibitor.



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